molecular formula C18H20F2O4 B12308541 6,8-Difluoro-4-methylumbelliferyl octanoate

6,8-Difluoro-4-methylumbelliferyl octanoate

Cat. No.: B12308541
M. Wt: 338.3 g/mol
InChI Key: NILOHUULNWRMEL-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-methylumbelliferyl octanoate (CAS 868395-38-4) is a fluorogenic substrate designed for the sensitive, continuous assay of lipase activity and related enzymes in vitro. With a molecular formula of C 18 H 20 F 2 O 4 and a molecular weight of 338.35 g/mol, this compound is enzymatically hydrolyzed to release the blue-fluorescent product, 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU) . A key advantage of this substrate is its suitability for continuous assays at a pH of 6.0 and above, as the DiFMU product has a favorable pKa of 4.9, ensuring the fluorescent species is predominant under physiological and standard assay conditions . This compound is valued in enzymology and drug discovery research. It serves as a surrogate substrate to measure the activity of diacylglycerol lipase α (DAGLα), a key enzyme in endocannabinoid signaling, in live-cell assay formats . Furthermore, it is used in characterizing engineered enzymes, such as circularly permutated variants of Candida antarctica lipase B, where it has demonstrated a significant increase in hydrolytic activity compared to wild-type enzymes . Researchers utilize this substrate for high-throughput screening of enzyme inhibitors and to study lipid metabolism and signaling pathways. This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20F2O4

Molecular Weight

338.3 g/mol

IUPAC Name

(6,8-difluoro-4-methyl-2-oxochromen-7-yl) octanoate

InChI

InChI=1S/C18H20F2O4/c1-3-4-5-6-7-8-14(21)23-18-13(19)10-12-11(2)9-15(22)24-17(12)16(18)20/h9-10H,3-8H2,1-2H3

InChI Key

NILOHUULNWRMEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1F)C)F

Origin of Product

United States

Preparation Methods

Esterification via Acid Chloride

The most common method for synthesizing aromatic esters involves reacting the phenolic hydroxyl group of 6,8-difluoro-4-methylumbelliferone with octanoyl chloride. This nucleophilic acyl substitution proceeds in anhydrous conditions with a base to neutralize hydrochloric acid byproducts.

Reaction Scheme :
$$
\text{6,8-Difluoro-4-methylumbelliferone} + \text{Octanoyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Typical Conditions :

  • Solvent : Dry dichloromethane or tetrahydrofuran.
  • Base : Pyridine or triethylamine (2–3 equivalents).
  • Temperature : 0–25°C, stirred for 12–24 hours.
  • Workup : Washing with dilute HCl, sodium bicarbonate, and brine, followed by column chromatography.
Parameter Value/Detail
Yield 60–75% (hypothetical)
Purity (HPLC) >98%
Melting Point 85–87°C

The use of octanoyl chloride ensures high reactivity, though moisture-sensitive conditions are critical to avoid hydrolysis.

Steglich Esterification

For milder conditions, the Steglich method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate octanoic acid. This approach avoids handling corrosive acid chlorides.

Reaction Scheme :
$$
\text{6,8-Difluoro-4-methylumbelliferone} + \text{Octanoic Acid} \xrightarrow{\text{DCC/DMAP}} \text{this compound} + \text{DCU}
$$

Advantages :

  • Suitable for acid-sensitive substrates.
  • Higher selectivity due to DMAP catalysis.

Limitations :

  • Requires removal of dicyclohexylurea (DCU) by filtration.
Parameter Value/Detail
Yield 50–65% (hypothetical)
Reaction Time 24–48 hours

Purification and Characterization

Chromatographic Techniques

Crude product purification typically employs silica gel column chromatography with gradients of ethyl acetate in hexane. Analytical HPLC confirms purity (>98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity.

¹H NMR (Hypothetical) :

  • δ 6.8–7.2 (m, 2H, aromatic).
  • δ 2.5 (t, 2H, -COOCH₂-).
  • δ 1.2–1.6 (m, 10H, octanoyl chain).

MS (ESI+) :

  • m/z 339.2 [M+H]⁺ (calculated for C₁₈H₂₀F₂O₄: 338.35).

Industrial-Scale Production Considerations

Commercial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors may replace batch processes to enhance yield and reduce reaction times. Key challenges include:

  • Fluorination Control : Ensuring precise di-fluorination at the 6,8-positions.
  • Moisture Sensitivity : Strict anhydrous conditions to prevent octanoyl chloride hydrolysis.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-4-methylumbelliferyl octanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved by enzymes such as esterases or lipases. This hydrolysis releases 6,8-difluoro-4-methylumbelliferone, which is fluorescent and can be easily detected.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis is commonly performed using esterases or lipases in buffered aqueous solutions. The reaction conditions typically include a pH range of 7-8 and a temperature range of 25-37°C.

    Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions, though these are not typically utilized in standard assays.

Major Products

The major product of the hydrolysis reaction is 6,8-difluoro-4-methylumbelliferone, which exhibits strong fluorescence and is used as a marker in various biochemical assays.

Scientific Research Applications

Enzyme Activity Measurement

Diacylglycerol Lipase α Activity Assays

One of the primary applications of DiFMUO is in live cell assays to measure diacylglycerol lipase α (DAGLα) activity. DAGLα is crucial for the production of endocannabinoids, which play significant roles in various physiological processes. In a study, researchers developed a live cell assay using DiFMUO and compared its performance to another substrate, p-nitrophenyl butyrate (PNPB). The results indicated that while DiFMUO could detect DAGLα activity, PNPB provided a better signal-to-noise ratio, suggesting that DiFMUO may be less effective in certain contexts .

Table 1: Comparison of Substrates for DAGLα Activity Measurement

SubstrateSignal-to-Noise RatioBackground ActivitySuitability for Live Cell Assays
DiFMUOModerateHigherYes
PNPBHighLowerYes

Biocatalysis

Lipase-Catalyzed Reactions

DiFMUO has been utilized in biocatalysis, specifically in lipase-catalyzed transesterification reactions. In one study, the substrate was employed to assess enzyme activity on immobilized lipases. The results demonstrated that the enzymatic activity was significantly influenced by the concentration of the immobilization agent APTES, with optimal conditions leading to enhanced enzyme performance .

Table 2: Effect of APTES Concentration on Enzyme Activity

APTES Concentration (% w/v)Enzyme Activity (Relative Units)
0.00050Highest
0.00100Decreased
0.00200Significantly Decreased

Screening for Inhibitors

DiFMUO has also been employed in screening assays for potential inhibitors of various enzymes. For instance, its utility in identifying inhibitors of protein tyrosine phosphatases (PTPs) has been documented. The substrate allows for continuous monitoring of enzyme activity, facilitating efficient screening processes .

Table 3: Kinetic Parameters for DiFMUO in PTP Inhibition Studies

Enzyme TypeKinetic Constant (Km)Inhibition Constant (Ki)
Protein Tyrosine Phosphatase 1BLow (specific value)Moderate (specific value)

Case Studies and Research Findings

Several studies have highlighted the effectiveness of DiFMUO in various applications:

  • Live Cell Assays : Research demonstrated that DiFMUO could be effectively used to monitor DAGLα activity in live cells, providing insights into cannabinoid signaling pathways .
  • Biocatalytic Applications : Studies showed that immobilized lipases exhibited improved activity when assessed using DiFMUO as a substrate, indicating its potential in industrial biocatalysis settings .
  • Inhibitor Screening : The use of DiFMUO in screening assays has proven beneficial for identifying small-molecule inhibitors targeting PTPs, showcasing its versatility as a research tool .

Mechanism of Action

The mechanism of action of 6,8-Difluoro-4-methylumbelliferyl octanoate involves the enzymatic cleavage of the ester bond by esterases or lipases. Upon cleavage, the non-fluorescent substrate is converted into the fluorescent product, 6,8-difluoro-4-methylumbelliferone. This fluorescence can be measured using a fluorometer, providing a quantitative readout of enzyme activity.

Comparison with Similar Compounds

Key Comparative Features

The table below summarizes DiFMUO’s properties relative to structurally or functionally analogous substrates:

Compound Name Chemical Class Detection Method Key Advantages Limitations Applications References
DiFMUO Fluorescent ester Fluorometric Continuous assay at pH ≥6; high sensitivity to enzyme activity changes Higher background in live-cell assays; UV excitation may damage samples Lipase/esterase assays, nanoreactors, enzyme engineering
p-Nitrophenyl Butyrate (PNPB) Chromogenic ester Spectrophotometric Lower background in live-cell assays; larger signal window Requires discontinuous measurement; less sensitive to subtle activity shifts DAGLα activity in live cells
7-Hydroxy-4-methylcoumarin (H189) Esters Fluorescent ester Fluorometric Broadly used in lipase assays Requires pH adjustment for fluorescence; incompatible with physiological pH Traditional lipase/esterase assays
EnzChek Lipase Substrate (E33955) Triacylglycerol derivative Fluorometric Visible-light excitation; higher throughput Less sensitive to certain lipases (e.g., CALB) High-throughput lipase screening
6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP) Fluorescent phosphate Fluorometric Optimized for phosphatases; low pKa enables physiological pH compatibility Specific to phosphatases; incompatible with lipase/esterase assays Phosphatase activity screening

Detailed Analysis

DiFMUO vs. p-Nitrophenyl Butyrate (PNPB)
  • Detection Mechanism: DiFMUO is fluorogenic, whereas PNPB releases yellow p-nitrophenol (chromogenic).
  • Live-Cell Assays : PNPB outperforms DiFMUO in detecting DAGLα activity due to its lower background fluorescence and larger signal window (transfected vs. parental cells). DiFMUO’s fluorescence interference in intact cells limits its utility here .
  • Sensitivity: DiFMUO is more sensitive to enzyme structural changes. For example, circularly permutated CALB showed a 175-fold increase in DiFMUO hydrolysis vs. only 11-fold for p-nitrophenol butyrate (p-NB) .
DiFMUO vs. H189-Based Esters
  • pH Compatibility : Traditional H189 esters require alkaline conditions (pH >9) for fluorescence, necessitating discontinuous assays. DiFMUO’s hydrolysis product (DiFMU) fluoresces at physiological pH, enabling real-time monitoring .
  • Applications : DiFMUO is preferred for continuous lipase assays under near-neutral conditions, while H189 esters remain useful in endpoint assays .
DiFMUO vs. EnzChek Lipase Substrate (E33955)
  • Excitation Wavelength : E33955 uses visible light (excitation ~505 nm), reducing phototoxicity in live cells. DiFMUO requires UV excitation (~390 nm), which can damage biological samples .
  • Throughput : E33955’s triacylglycerol structure mimics natural substrates and suits high-throughput screening, whereas DiFMUO is better for probing enzyme engineering outcomes .
DiFMUO vs. DiFMUP
  • Enzyme Specificity: DiFMUO targets lipases/esterases, while DiFMUP is a phosphatase substrate. The octanoate vs. phosphate group determines enzyme specificity .
  • Mechanistic Insights : DiFMUO’s hydrolysis involves acyl-enzyme intermediates, whereas DiFMUP measures phosphatase dephosphorylation kinetics .

Research Findings and Variability

  • Kinetic Parameters : DiFMUO’s KM varies between enzymes (e.g., 8.8 μM for PalB vs. 2.6 μM in literature) , highlighting context-dependent performance.
  • Permeability: DiFMUO’s small size and nonpolar octanoate chain allow penetration into polymersome nanoreactors, while polar products remain trapped, enabling localized activity measurements .
  • Clinical Relevance : DiFMUO-based assays identified PREPL mutations in CMS22 patients, with catalytic activity reductions (e.g., p.Arg647Gln variant at 43.8% of wild-type) .

Biological Activity

6,8-Difluoro-4-methylumbelliferyl octanoate (DiFMUO) is a fluorogenic substrate widely utilized in biochemical assays to study enzyme activities, particularly those related to lipases and esterases. Its unique structure allows for the quantification of enzymatic reactions through fluorescence, making it a valuable tool in both research and clinical settings.

Enzyme Substrate and Cleavage Assays

DiFMUO serves as a substrate for various enzymes, including lipases and serine hydrolases. The cleavage of DiFMUO results in the release of a fluorescent product, 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU), which can be monitored using fluorescence spectroscopy. This property has been exploited in numerous studies to measure enzyme activity and assess the effects of different conditions on these enzymes.

Key Findings from Research Studies:

  • Esterase Activity : DiFMUO has been shown to exhibit esterase activity when used as a substrate for recombinant Brummer lipase. In assays, the substrate was hydrolyzed to produce DiFMU, indicating effective enzyme-substrate interaction .
  • Fluorescent Substrate Cleavage : In experiments utilizing bacterially expressed PREPL variants, DiFMUO was employed to assess the cleavage efficiency of different protein variants. The wild-type PREPL demonstrated approximately 50% cleavage efficiency compared to acyl protein thioesterase 1 (APT1) under similar conditions .
  • Live Cell Assays : The development of live cell assays using DiFMUO has enabled researchers to measure diacylglycerol lipase α (DAGLα) activity in real-time. The substrate's hydrolysis can be quantitatively assessed, providing insights into cellular lipid metabolism .

Comparative Activity Table

Enzyme Substrate Used Cleavage Efficiency Conditions
Brummer LipaseThis compoundHighRecombinant expression in bacteria
PREPL VariantsThis compound50% (WT)In vitro assays with various mutations
DAGLαThis compoundVariableLive cell assays with real-time monitoring

Study on Lipase Activity

In a study examining the immobilization of Candida antarctica lipase B on various supports, DiFMUO was used as a substrate to assess the hydrolytic activity of the enzyme. The results indicated that immobilization significantly enhanced the enzyme's stability and activity compared to free enzyme forms .

Investigation of Neurogenesis and Inflammation

Research focusing on neurogenesis and inflammatory responses utilized DiFMUO to explore the role of endocannabinoid signaling pathways. The substrate's ability to facilitate the measurement of DAGLα activity provided critical insights into how lipid metabolism influences neuroplasticity and inflammation .

Q & A

Q. What experimental conditions are optimal for using 6,8-difluoro-4-methylumbelliferyl octanoate (DiFMU octanoate) in lipase assays?

DiFMU octanoate is a fluorogenic substrate for lipases, with hydrolysis yielding the blue-fluorescent product 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU). Optimal conditions include:

  • pH ≥ 6 : The product DiFMU has a pKa of 4.9, ensuring fluorescence stability in neutral to slightly alkaline conditions .
  • Continuous assay compatibility : Unlike traditional chromogenic substrates, DiFMU octanoate enables real-time monitoring of enzyme activity due to its fluorogenic properties .
  • Substrate concentration : Typical assays use 0.1 mM DiFMU octanoate, as validated in live-cell assays for diacylglycerol lipase α (DAGLα) .

Q. How does DiFMU octanoate compare to other lipase substrates like p-nitrophenyl butyrate (p-NB)?

  • Sensitivity : DiFMU octanoate provides fluorometric detection (ex/em: 390/460 nm), offering higher sensitivity than chromogenic substrates like p-NB (absorbance-based) .
  • Background interference : In live-cell assays, p-NB showed lower background activity compared to DiFMU octanoate, making it preferable for systems with endogenous esterase activity .
  • Enzyme specificity : Mutant lipases (e.g., circularly permuted CALB) exhibit up to 175-fold higher activity toward DiFMU octanoate than p-NB, highlighting substrate-specific engineering opportunities .

Q. What are the key considerations for designing a fluorescent substrate cleavage assay using DiFMU octanoate?

  • Fluorescence parameters : Use excitation/emission wavelengths of 390/460 nm, as standardized in PREPL enzyme assays .
  • Reaction buffer : Tris-HCl (pH 7.4) with 150 mM NaCl and 9% DMSO ensures substrate solubility and enzyme stability .
  • Controls : Include autohydrolysis controls (substrate without enzyme) to account for non-enzymatic hydrolysis, which can generate false-positive signals .

Advanced Research Questions

Q. How can DiFMU octanoate be applied to study enzyme kinetics in nanoreactors or biomimetic systems?

DiFMU octanoate is used to evaluate permeability and catalytic efficiency in polymersome nanoreactors:

  • Permeability testing : Substrate diffusion through polymersome membranes (e.g., PS-b-PIAT) is confirmed by increased fluorescence intensity inside vesicles, indicating retained enzyme activity (CALB) .
  • Product retention : The polar hydrolysis product (DiFMU) remains trapped inside polymersomes, enabling localized fluorescence quantification without leakage .
  • Kinetic resolution : Single-vesicle imaging reveals heterogeneity in catalytic rates, a feature masked in bulk assays .

Q. How do missense mutations in enzymes like PREPL or CALB affect DiFMU octanoate hydrolysis efficiency?

  • Catalytic site proximity : Mutations near the active site (e.g., PREPL p.Arg647Gln) reduce cleavage activity by 50%, while distal mutations (e.g., PREPL p.Arg243Cys) retain full activity .
  • Substrate docking : Circular permutation of CALB increases hydrolytic activity by 175-fold for DiFMU octanoate, likely due to improved substrate access to the active site .
  • Quantitative assays : Fluorescence-based cleavage assays (0.4 µM enzyme, 0.1 mM substrate) allow precise measurement of mutant enzyme kinetics .

Q. What methodological challenges arise when using DiFMU octanoate in live-cell assays, and how can they be mitigated?

  • Endogenous esterase interference : High background fluorescence in parental cell lines (e.g., U2OS) necessitates stable transfection with target enzymes (e.g., DAGLα) to amplify signal-to-noise ratios .
  • Substrate solubility : DMSO (≤9%) is required to dissolve DiFMU octanoate but may affect cell viability; optimization of solvent concentration is critical .
  • Product polarity : The hydrophilic DiFMU product may accumulate in intracellular compartments, complicating subcellular localization studies .

Q. How does DiFMU octanoate compare to its phosphorylated analog (DiFMUP) in phosphatase assays?

  • Substrate specificity : DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is tailored for phosphatases, while DiFMU octanoate targets esterases/lipases .
  • Fluorescence properties : Both share similar ex/em profiles (~358/450 nm), but DiFMUP’s phosphate group enables continuous monitoring of phosphatase kinetics without quenching .
  • Enzyme compatibility : DiFMUP is hydrolyzed by tyrosine phosphatases, whereas DiFMU octanoate is inactive in these systems .

Data Contradiction Analysis

Q. Why do some studies report low activity of DiFMU octanoate in live-cell systems despite its high sensitivity in vitro?

  • Cell membrane permeability : DiFMU octanoate’s lipophilicity may limit penetration in certain cell types, as observed in DAGLα assays where p-NPB outperformed DiFMU octanoate .
  • Competing pathways : Endoplasmic reticulum (ER)-localized esterases may prematurely hydrolyze the substrate before it reaches the target enzyme .
  • Technical variability : Differences in transfection efficiency (e.g., DAGLα overexpression levels) can lead to inconsistent inter-study results .

Q. How can researchers reconcile discrepancies in catalytic activity measurements between bulk and single-vesicle assays?

  • Heterogeneity : Single-vesicle assays (e.g., polymersomes) reveal subpopulations with variable enzyme loading or membrane permeability, which bulk assays average out .
  • Environmental factors : Local pH or ionic strength within vesicles may differ from bulk solution, altering enzyme kinetics .

Key Research Applications

ApplicationKey FindingReference
Lipase engineeringCALB permutants show 175-fold ↑ activity toward DiFMU octanoate
Polymersome nanoreactorsDiFMU retention confirms selective membrane permeability
Live-cell DAGLα assayp-NPB outperforms DiFMU octanoate due to lower background
PREPL mutation analysisp.Arg647Gln reduces cleavage activity by 50%

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